Cas no 10289-13-1 (2-Bromo-5-chloro-4-nitrotoluene)
2-Bromo-5-chloro-4-nitrotoluene Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-4-chloro-2-methyl-5-nitro-benzene
- 2-BROMO-5-CHLORO-4-NITROTOLUENE
- 1-BroMo-4-chloro-2-Methyl-5-nitrobenzene
- AS-40353
- AKOS027253315
- MFCD22571072
- GFKQJMLNMYPKNC-UHFFFAOYSA-N
- 10289-13-1
- SY111359
- SY242761
- SCHEMBL3370211
- DTXSID801274608
- DB-203129
- CS-0325444
- 2-Bromo-5-chloro-4-nitrotoluene
-
- MDL: MFCD22571072
- Inchi: 1S/C7H5BrClNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3
- InChI Key: GFKQJMLNMYPKNC-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=CC=1C)Cl)[N+](=O)[O-]
Computed Properties
- Exact Mass: 248.91922g/mol
- Monoisotopic Mass: 248.91922g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 45.8Ų
2-Bromo-5-chloro-4-nitrotoluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010004173-250mg |
2-Bromo-5-chloro-4-nitrotoluene |
10289-13-1 | 97% | 250mg |
$475.20 | 2023-09-04 | |
| Alichem | A010004173-500mg |
2-Bromo-5-chloro-4-nitrotoluene |
10289-13-1 | 97% | 500mg |
$815.00 | 2023-09-04 | |
| Alichem | A010004173-1g |
2-Bromo-5-chloro-4-nitrotoluene |
10289-13-1 | 97% | 1g |
$1504.90 | 2023-09-04 | |
| abcr | AB456894-250 mg |
2-Bromo-5-chloro-4-nitrotoluene; 95% |
10289-13-1 | 250mg |
€349.80 | 2023-04-22 | ||
| abcr | AB456894-1 g |
2-Bromo-5-chloro-4-nitrotoluene; 95% |
10289-13-1 | 1g |
€795.20 | 2023-04-22 | ||
| TRC | B679673-10mg |
2-Bromo-5-chloro-4-nitrotoluene |
10289-13-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B679673-50mg |
2-Bromo-5-chloro-4-nitrotoluene |
10289-13-1 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B679673-100mg |
2-Bromo-5-chloro-4-nitrotoluene |
10289-13-1 | 100mg |
$ 250.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | Y1080178-250mg |
1-Bromo-4-chloro-2-methyl-5-nitrobenzene |
10289-13-1 | 95% | 250mg |
$460 | 2022-10-20 | |
| eNovation Chemicals LLC | Y1080178-1g |
1-Bromo-4-chloro-2-methyl-5-nitrobenzene |
10289-13-1 | 95% | 1g |
$935 | 2022-10-20 |
2-Bromo-5-chloro-4-nitrotoluene Suppliers
2-Bromo-5-chloro-4-nitrotoluene Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2-Bromo-5-chloro-4-nitrotoluene
Comprehensive Overview of 2-Bromo-5-chloro-4-nitrotoluene (CAS No. 10289-13-1): Properties, Applications, and Industry Insights
2-Bromo-5-chloro-4-nitrotoluene (CAS No. 10289-13-1) is a halogenated aromatic compound widely utilized in organic synthesis and specialty chemical manufacturing. This yellow crystalline solid belongs to the nitrotoluene family, characterized by its bromine and chlorine substituents on the toluene ring. With a molecular formula of C7H5BrClNO2, it serves as a versatile intermediate in pharmaceuticals, agrochemicals, and dye production. Recent studies highlight its role in developing advanced organic electronic materials, aligning with the growing demand for sustainable chemical solutions.
The compound's structural uniqueness stems from its electron-withdrawing nitro group (-NO2) and halogen atoms, which enhance its reactivity in nucleophilic substitution reactions. Researchers frequently employ 2-Bromo-5-chloro-4-nitrotoluene in Suzuki-Miyaura cross-coupling reactions—a trending topic in green chemistry forums. Its melting point (98-102°C) and solubility profile (soluble in organic solvents like ethanol and acetone) make it particularly valuable for controlled reactions. Analytical techniques such as HPLC and GC-MS are commonly used for purity verification, addressing quality concerns raised by industrial buyers.
In the pharmaceutical sector, this compound gains attention as a precursor for antimicrobial agents and non-linear optical materials—topics frequently searched in academic databases. Its optimized synthesis routes (often involving catalytic halogenation) are discussed in patent literature, reflecting industry efforts to improve atom economy. Environmental considerations drive innovations in its waste reduction during production, with recent publications exploring biocatalytic alternatives to traditional methods.
Market analysts note rising demand for 2-Bromo-5-chloro-4-nitrotoluene in Asia-Pacific regions, particularly for liquid crystal display (LCD) manufacturing. This aligns with global interest in high-performance electronic materials. Storage recommendations emphasize protection from light and moisture—key details sought by logistics professionals. The compound's stability under inert atmospheres makes it suitable for international shipping, though proper MSDS documentation remains essential.
Emerging applications include its use in photoactive compounds for solar cell research, coinciding with renewable energy trends. Laboratories often inquire about its spectroscopic data (IR: 1520 cm-1 for NO2 stretch; 1H NMR δ 2.6 ppm for methyl protons), which are critical for reaction monitoring. Regulatory compliance follows standard halogenated aromatic compound guidelines, with particular attention to REACH certification in European markets.
Quality control protocols for CAS 10289-13-1 typically specify ≥98% purity, with residual solvent levels meeting ICH Q3C standards. Suppliers increasingly highlight batch-to-batch consistency—a major purchaser concern. The compound's role in synthesizing fluorescent probes for biochemical assays has expanded its relevance in life sciences, reflecting cross-disciplinary research trends.
Future developments may explore continuous flow chemistry approaches for its production, reducing energy consumption. Its derivatives show promise in metal-organic frameworks (MOFs), a hot topic in materials science. Technical discussions often focus on optimizing its regioselective bromination—a frequent search query among synthetic chemists. As industries prioritize halogen-efficient synthesis, this compound's strategic importance continues to grow.
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